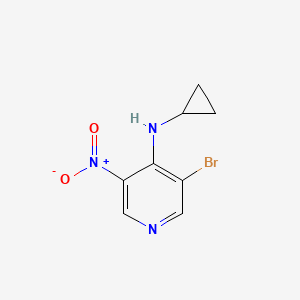
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated pyridine is then brominated at the 3-position.
Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Various nitro-oxidized derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
- (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
- 3-Bromo-5-nitro-4-pyridinol
Comparison:
- 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChIキー |
ZOBHBGYGMBUNQU-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













